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Chemical Profile and Properties

3-Oxopropanoic acid (CAS 926-61-4), also known as malonic semialdehyde or formylacetic acid, is a
highly reactive organic compound featuring both aldehyde and carboxylic acid functional groups in its
molecular structure. This unique combination of functional groups makes it a versatile synthetic
intermediate with significant applications in pharmaceutical synthesis and biochemical processes. The
compound has a molecular formula of C3H403 and a molecular weight of 88.06 g/mol, with predicted

physical properties including a boiling point of 237.3°C, density of 1.258 g/cm?, and pKa of 3.69 [1] [2].

The reactivity profile of 3-oxopropanoic acid is characterized by its ability to participate in diverse
chemical transformations, including condensation reactions, nucleophilic additions, and decarboxylation
processes. This reactivity stems from the presence of both electrophilic (aldehyde) and
electrophilic/nucleophilic (B-keto acid) sites within the same molecule. The compound's dual functionality
allows it to serve as a building block for complex molecular architectures, particularly in the synthesis of

heterocyclic compounds and pharmaceutical intermediates [1] [3].

Synthetic Methodologies
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Chemical Synthesis Approaches

e Classical Synthesis from Malic Acid: The most traditional laboratory synthesis involves reacting
malic acid with concentrated sulfuric acid. This process typically requires careful temperature
control and yields 3-exepropanoic acid alongside byproducts including formic acid, water, and carbon
monoxide. The method is particularly valued for its direct approach and utilization of readily available

starting materials, though it requires handling of corrosive sulfuric acid at elevated temperatures [1].

e Precursor-Based Synthesis: A more controlled approach utilizes ethyl 3-oxopropionate diethyl
acetal as a stable precursor. This compound can be prepared by condensation of ethyl acetate and ethyl
formate, followed by acetalization with hydrogen chloride in absolute ethanol. The 3-oxopropanoic
acid is then liberated through hydrolysis with dilute sulfuric acid followed by neutralization. This

method offers better control over purity and yield compared to the direct malic acid route [1].

¢ Meldrum's Acid Route: For related -keto acid derivatives, a synthesis approach using Meldrum's
acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has been documented. When reacted with tert-butanol
under reflux conditions for 6 hours, this method yields tert-butyl malonate derivatives in quantitative
yields. While this specifically produces protected versions, the approach demonstrates the versatility of

malonic acid derivatives in generating 3-oxopropanoic acid analogs [4].

Enzymatic Synthesis

Table: Comparison of 3-Oxopropanoic Acid Synthesis Methods

Method Reagents/Conditions Yield Advantages Limitations
Malic Acid Malic acid, H2SOa4 conc., heat Not Simple setup, readily  Corrosive
Route specified  available starting conditions,
materials byproduct
formation
Precursor Ethyl 3-oxopropionate diethyl Not Better purity control,  Multiple steps
Hydrolysis acetal, H2S0a4 dil., specified  stable precursor required

neutralization
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Method Reagents/Conditions Yield Advantages Limitations
Enzymatic Pyridoxal 5'-phosphate, Not Mild conditions, Specialized
Synthesis recombinant w-transaminase, specified  enantioselective enzyme
phosphate buffer pH=7.4, 37°C preparation
needed

An enzymatic synthesis approach has been developed using pyridoxal 5'-phosphate and recombinant -
transaminase from Burkholderia vietnamiensis G4 in aqueous phosphate buffer at pH 7.4 and 37°C. This
method proceeds with a short reaction time of approximately 5 minutes and offers potential for
enantioselective synthesis, which is particularly valuable for pharmaceutical applications where chiral
purity is critical. The enzymatic approach represents a more sustainable and potentially selective route to 3-

oxopropanoic acid and its derivatives [5].

Key Synthetic Applications and Protocols

Heterocyclic Compound Synthesis

3.1.1 Uracil and Nucleobase Synthesis
Protocol: Preparation of Uracil from 3-Oxopropanoic Acid

¢ Reaction Principle: The enol form of 3-oxopropanoic acid, generated in situ from malic acid and

sulfuric acid, undergoes condensation with urea to form uracil, a fundamental RNA nucleobase [1].

¢ Detailed Procedure:

o In a round-bottom flask equipped with stirring and heating capabilities, combine malic acid (10
mmol) with concentrated sulfuric acid (15 mL) at room temperature.

o Gradually heat the mixture to 100-120°C with continuous stirring to generate the reactive 3-
oxopropanoic acid intermediate.

o Add urea (12 mmol) portion-wise to the heated reaction mixture, maintaining efficient stirring.

o Continue heating for 2-4 hours until the reaction is complete (monitor by TLC or HPLC).

o Carefully quench the reaction by pouring onto crushed ice with stirring.

o Neutralize the mixture carefully with aqueous sodium bicarbonate solution.
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o Collect the precipitated uracil by vacuum filtration and wash with cold water.
o Purify by recrystallization from hot water or ethanol/water mixtures.

¢ Reaction Mechanism: The transformation proceeds through a series of condensations and
cyclizations, where the aldehyde functionality of 3-exepropaneic acid reacts with urea, followed by

dehydration and intramolecular cyclization to form the uracil ring system [1].

3.1.2 Coumarin Synthesis

Protocol: Coumarin Formation Using 3-Oxopropanoic Acid

¢ Reaction Principle: 3-Oxopropanoic acid reacts with phenols in the presence of acid catalysts to
form coumarin derivatives, important scaffolds in fragrance chemistry and pharmaceutical
development [1].
¢ Detailed Procedure:
o Dissolve the desired phenol (10 mmol) in dry toluene or dichloromethane (20 mL) in a round-
bottom flask.
o Add 3-oxopropanoic acid (10 mmol) either as the isolated compound or generated in situ.
o Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) or other acid catalyst.
o Fit the flask with a Dean-Stark apparatus (for toluene) or a condenser and heat under reflux for
4-8 hours.
o Monitor reaction progress by TLC or GC-MS.
o After completion, cool the reaction mixture and wash with saturated sodium bicarbonate
solution.
o Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under
reduced pressure.
o Purify the crude coumarin product by column chromatography or recrystallization.

3.1.3 Quinolinone Derivative Synthesis

Protocol: Preparation of Quinolinyl-3-oxopropanoic Acid Derivatives

¢ Reaction Principle: 3-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid
can be prepared by alkaline hydrolysis of pyranoquinolinedione precursors, demonstrating the utility
of 3-oxopropanoic acid derivatives in constructing complex heterocyclic systems [6].
e Detailed Procedure:
o Suspend pyranoquinolinedione (5 mmol) in aqueous alkaline solution (20 mL of 1M NaOH) in a
round-bottom flask.
o Heat the mixture at 60-80°C for 2-4 hours with vigorous stirring.
o Monitor the hydrolysis progress by TLC until complete consumption of starting material.
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o Cool the reaction mixture to room temperature and carefully acidify to pH 3-4 using dilute
hydrochloric acid.

o Extract the resulting B-keto acid product with dichloromethane (3 x 30 mL).

o Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure.

o Characterize the product by NMR and mass spectrometry, with typical (*1H ) NMR signals
including a singlet for the N-CHs group at 6 2.48-2.50 ppm and characteristic aromatic proton
patterns between 6 7.44-8.00 ppm [6].

Chemical Behavior and Derivative Formation

The chemical behavior of 3-oxopropanoic acid derivatives toward various reagents has been extensively

studied. Quinolinyl-3-oxopropanoic acid derivatives demonstrate versatile reactivity including [6]:

¢ Nitrosation reactions with nitrous acid to form oxime derivatives

¢ Diazo coupling with diazonium salts to produce azo dyes

¢ Esterification with alcohols to yield ester derivatives

e Condensation reactions with 2,2-diethoxyethanamine to form enamine derivatives

e Hydrazinolysis with hydrazines to generate pyrazole and other heterocyclic systems

¢ Knoevenagel condensation with isatine, salicylaldehyde, 3-formylquinolones, and 3-
formylchromone to produce extended conjugated systems

Biochemical Applications and Metabolic Pathways

Role in B-Alanine Metabolism

Table: Enzymatic Reactions Involving 3-Oxopropanoic Acid

. . Biological
Enzyme Reaction Cofactor Organism
Role
Malonate- 3-oxopropanoate + NAD* + NAD* Homo sapiens B-alanine
semialdehyde H20 - malonate + NADH catabolism
dehydrogenase + 2H*
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. . Biological
Enzyme Reaction Cofactor Organism
Role

Methylmalonate- 2-methyl-3-oxopropanoate NAD+ Pseudomonas Amino acid
semialdehyde + CoA + NAD* - aeruginosa metabolism
dehydrogenase propanoyl-CoA + HCOs~ +

NADH
Malonyl-CoA Malonyl-CoA + NADPH - NADPH Metallosphaera CO:2 fixation
reductase 3-oxopropanoic acid + CoA sedula pathway

+ NADP+

3-Oxopropanoic acid serves as a critical metabolic intermediate in the -alanine degradation pathway. In
this pathway, B-alanine (a non-proteinogenic amino acid) undergoes transamination with pyruvate
catalyzed by [-alanine-pyruvate transaminase, producing 3-oxopropanoic acid and L-alanine. This
represents the initial step in B-alanine catabolism [3]. The resulting 3-oxopropaneic acid is subsequently
oxidized to malonate by malonate-semialdehyde dehydrogenase (EC 1.2.1.15), which utilizes NAD™* or
NADP* as cofactors. Malonate is then converted to malonyl-CoA, a key substrate for fatty acid

biosynthesis [3].

A significant regulatory aspect of this pathway is the enzyme's dual specificity for both NAD* and NADP*,
providing metabolic flexibility under varying cellular redox conditions. In humans, defects in mitochondrial
malonyl-CoA decarboxylase disrupt this pathway, leading to accumulations of 3-oxopropaneic acid and

subsequent metabolic disturbances [3].
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Involvement in CO2 Fixation Cycles

Autotrophic archaea, including Metallosphaera sedula, utilize the 3-hydroxypropionate/4-
hydroxybutyrate cycle for CO2 fixation. In this pathway, 3-oxepropanoic acid serves as an intermediate in

the reductive conversion of malonyl-CoA to propionyl-CoA [3]. The pathway involves:
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e Malonyl-CoA reductase catalyzing the reduction of malonyl-CoA to 3-oxopropanoic acid (malonic
semialdehyde) using NADPH

¢ Malonic semialdehyde reductase further reducing it to 3-hydroxypropionate, which is subsequently
metabolized to propionyl-CoA

This cycle's energy efficiency stems from its integration of two carboxylation steps and the strategic use of
3-oxopropanoic acid as a redox intermediate. Comparative genomic analyses reveal homologs of these

enzymes in marine Crenarchaeota, suggesting evolutionary conservation of this COz fixation mechanism [3].

Malonyl-CoA reductase
(NADPH) 3-Oxopropanoic acid
(Malonic semialdehyde)

Malonic semialdehyde
reductase

G-Hydroxypropionate)

Propionyl-CoA

Malonyl-CoA

Second carboxylation

Succinyl-CoA

Regeneration

Acetyl-CoA

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 8/11 Tech Support


https://www.smolecule.com/products/s580796?utm_src=pdf-body
https://www.smolecule.com/products/s580796?utm_src=pdf-body
https://www.smolecule.com/products/s580796
https://www.smolecule.com/products/s580796?utm_src=pdf-body-img
https://www.smolecule.com/products/s580796?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Pharmaceutical and Industrial Applications

Pharmaceutical Synthesis

3-Oxopropanoic acid serves as a key synthetic intermediate in pharmaceutical development, particularly

in the synthesis of active pharmaceutical ingredients (APIs) and their related substances:

¢ Norepinephrine Impurities: 3-Oxopropanoic acid is listed as both Norepinephrine Impurity 22
and Norepinephrine Impurity 47, indicating its role as a potential synthetic intermediate or
degradation product in the manufacture of norepinephrine, an important neurotransmitter and

medication [2].

¢ Kinase Inhibitor Synthesis: Derivatives such as 3-tert-Butoxy-3-oxopropanoic acid can be used as
raw materials or intermediates for the synthesis of alectinib, a kinase inhibitor used in cancer

treatment [4].

¢ PCR Inhibition: Research suggests that 3-oxopropaneic acid exhibits inhibitory properties towards
various biological processes, including inhibition of the polymerase chain reaction (PCR), a technique
commonly used in molecular biology. This property may be exploitable in diagnostic applications or in

controlling enzymatic reactions [3].

Industrial Applications

Beyond pharmaceutical applications, 3-exepropanoic acid finds utility in various industrial contexts:

e Polymer Chemistry: The compound's dual functionality makes it valuable in the synthesis of
specialty polymers and functionalized materials through polycondensation reactions or as a

modifying agent.

e Fine Chemical Synthesis: The reactivity of 3-oxopropanoic acid enables its use in producing

flavors, fragrances, and specialty chemicals through controlled chemical transformations.

e Atmospheric Chemistry: 3-Oxopropanoic acid has been identified as a component of atmospheric

aerosols in various global locations including the Arctic, North Pacific, India, and Tokyo, suggesting
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potential relevance in environmental chemistry and climate studies [1].

Experimental Considerations and Safety

Handling and Storage

e Stability Considerations: 3-Oxopropanoic acid is highly reactive and should be stored under
anhydrous conditions at low temperatures (2-8°C) to prevent decomposition. The compound is best

used soon after preparation or purification.

o Safety Profile: The compound carries GHS warning symbols with hazard statements H315 (causes
skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
Appropriate personal protective equipment including gloves, eye protection, and suitable ventilation

should be used when handling this compound [2].

Analytical Characterization

e Spectroscopic Properties: 3-Oxopropanoic acid derivatives can be characterized by NMR
spectroscopy, with characteristic signals including aldehyde protons in the 6 9.0-9.5 ppm range and

methylene protons between § 3.0-3.5 ppm in ( A1H ) NMR spectra [6].

¢ Chromatographic Methods: Reverse-phase HPLC methods with UV detection are commonly

employed for analysis and purity assessment of 3-exepropanoic acid and its derivatives.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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